N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide - 1226434-20-3

N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Catalog Number: EVT-3055883
CAS Number: 1226434-20-3
Molecular Formula: C24H17ClF3N3OS
Molecular Weight: 487.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI)

Compound Description: BCFI is a major active metabolite and a crucial intermediate in the synthesis of Losartan, an angiotensin II receptor blocker used to treat hypertension. [] BCFI exhibits pharmacological activity and is considered a valuable pharmacophore. []

Relevance: BCFI shares the core imidazole structure with the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide. Both compounds contain a 5-chloro-1H-imidazole moiety. []

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4)

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. [] It exhibits diverse reactivity towards reagents like phenyl isothiocyanate, hydrazonyl chlorides, malononitrile, ethyl cyanoacetate, and benzaldehyde. []

Relevance: Though structurally different, this compound highlights the broad utility of acetamide derivatives in synthesizing diverse heterocyclic systems, much like the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, also incorporates a thioacetamide moiety within its structure. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: This compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, showcasing the potential for incorporating a thiazole ring within an acetamide framework. []

Relevance: Similar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, this compound showcases the incorporation of a heterocyclic ring system (thiazole) adjacent to the acetamide moiety, emphasizing the structural diversity achievable within this class of compounds. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds (6a-o)

Compound Description: These compounds, synthesized from a quinazolinone derivative and incorporating a thioxothiazolidinone moiety, exhibit mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []

Relevance: These compounds highlight the potential of combining diverse heterocyclic moieties, such as thiazolidinone and quinazolinone, with the thioacetamide functionality present in the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide. The presence of a thioether linkage between the heterocycle and the acetamide group is another commonality. []

2-(4-Chlorophenyl)-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-3-methylbutanamide ethanol solvate

Compound Description: This compound features a pyrazole ring system substituted with various halogenated phenyl groups and a cyano moiety. The ethanol solvate structure demonstrates hydrogen bonding interactions with the cyano group. []

Relevance: This compound showcases the incorporation of a halogenated phenyl ring and a cyano group within the acetamide framework, similar to the presence of a 4-chlorophenyl group and a trifluoromethyl-substituted phenyl group in the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide. []

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide Hydrochloride (razaxaban)

Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor developed by incorporating an aminobenzisoxazole as the P1 ligand in a series of pyrazole inhibitors. [] Its improved pharmacokinetic profile and in vivo efficacy led to its clinical development. []

Relevance: Razaxaban demonstrates the successful development of a clinically relevant drug using a pyrazole core with a trifluoromethyl group and an aromatic amine, similar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide. This suggests the therapeutic potential of this structural motif. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

Compound Description: This benzimidazole derivative incorporates a 4-chlorophenyl group and an imidazole ring linked by a propyl chain. The dihydrate structure highlights the importance of hydrogen bonding in crystal packing. []

Relevance: This compound shares the 4-chlorophenyl and imidazole moieties with the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, emphasizing the prevalence of these structural features in biologically relevant compounds. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. [, ] Soluble pharmaceutical compositions of amorphous nilotinib were developed using organic acids as solubilizing agents, enhancing its bioavailability and suppressing the food effect. [, ]

Relevance: Nilotinib, similar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, contains a trifluoromethyl-substituted phenyl ring linked to an imidazole moiety, highlighting the therapeutic potential of this structural feature in different drug classes. [, ]

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

Compound Description: OSU-03012 is a celecoxib derivative and a PDK1 inhibitor initially developed to block Akt activity. [, , ] It exhibits anti-proliferative effects in vitro and in vivo and, surprisingly, directly inhibits PAK activity by competing with ATP binding. []

Relevance: OSU-03012, similar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, contains a trifluoromethyl-substituted pyrazole ring and an acetamide group, highlighting the shared features between these compounds, although their pharmacological targets differ. [, , ]

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamide

Compound Description: This class of compounds, featuring an imidazolone core linked to a thiazole-substituted acetamide moiety, exhibits significant antioxidant and moderate antibacterial activity. []

Relevance: This series highlights the potential for introducing various substituents on the arylidene group attached to the imidazole ring, influencing biological activity. This is similar to the diverse substitution patterns observed in the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, suggesting the potential for exploring different substituents for optimizing its properties. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) selective for the α7 neuronal acetylcholine receptor. [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity in rat hippocampus. []

Relevance: While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, A-867744 showcases the potential of targeting specific receptors using compounds featuring substituted aromatic systems, suggesting avenues for exploring receptor-mediated activities of related compounds. []

(E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a-f)

Compound Description: These chalcone-like compounds, incorporating a 1,3,4-oxadiazole ring system linked to a phthalazine moiety, exhibit improved antibacterial activity compared to previously reported phthalazine derivatives. [] N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e) displayed the highest activity with an MIC of 0.89 μg/mL against tested bacterial strains. []

Relevance: This series demonstrates the impact of incorporating a chalcone moiety within the thioacetamide framework and its potential for enhancing antibacterial activity. This finding suggests the possibility of modifying the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, with a chalcone-like structure for exploring its antimicrobial properties. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a]

Compound Description: This optically active compound is a potent CCKB antagonist, synthesized starting from 2-amino-4-methylbenzophenone and featuring a benz[b]azepin-2-one core. []

Relevance: Although structurally dissimilar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, this compound emphasizes the importance of chirality in drug development and showcases the potential of complex heterocyclic systems containing acetamide functionalities in targeting specific receptors. []

4-({(E)-[2-(But-3-en-1-yl)-1-(prop-2-en-1-yl)-4-sulfanyl-1H-imidazol-5-yl]methylidene}amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound features a triazole ring system linked to an imidazole moiety via a methylidene bridge. The crystal structure highlights the role of intermolecular N–H⋯N hydrogen bonds in stabilizing the structure. []

Relevance: This compound demonstrates the feasibility of incorporating a triazole ring within a structure containing an imidazole and a thiocarbonyl group. Although the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, lacks a triazole ring, this example highlights the potential for incorporating additional heterocyclic moieties within similar frameworks. []

N‐aryl 2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide compounds

Compound Description: This series of compounds, incorporating a 1,2,4-triazole ring system linked to a naphthalene moiety via a methylene bridge, was designed and synthesized to investigate their α-glucosidase inhibitory potential. []

Relevance: This series highlights the potential of substituting a phenyl group at the 4-position of the 1,2,4-triazole ring with an ethyl group. This structural modification, although not directly present in the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, offers a potential avenue for exploring its structure-activity relationship and impact on biological activity. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist for the cannabinoid CB1 receptor, exhibiting hypophagic effects in vivo and attenuating CB1 ligand-mediated modulation of neuronal excitability in the cerebellum. []

Relevance: Although structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, PSNCBAM-1 showcases the potential of allosteric modulation in drug development and the therapeutic application of compounds featuring halogenated aromatic systems. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

Compound Description: This compound features a pyrazole ring substituted with various halogenated phenyl groups and a cyano moiety. The crystal structure demonstrates weak C–H⋯O and N–H⋯N interactions involving the carbonyl and cyano groups. []

Relevance: This compound showcases the incorporation of a halogenated phenyl ring and a cyano group within a chloroacetamide framework, similar to the presence of a 4-chlorophenyl group and a trifluoromethyl-substituted phenyl group in the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide. []

Compound Description: This series of benzodioxane derivatives, synthesized via a multistep process involving electrophilic substitution reactions, exhibits promising antibacterial and antifungal activity with low hemolytic activity. []

Relevance: This series demonstrates the potential of incorporating a benzodioxane moiety within an acetamide framework for developing antimicrobial agents. Though structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, it highlights the potential of exploring diverse heterocyclic scaffolds for enhancing biological activity. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor partial agonist with antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []

Relevance: Similar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, BAY 59-3074 incorporates a trifluoromethyl-substituted aromatic system, suggesting the potential for exploring cannabinoid receptor-related activities in compounds with similar structural motifs. []

3-phenyl-1H-pyrazole (1)

Compound Description: 3-phenyl-1H-pyrazole is a crucial intermediate for synthesizing various biologically active compounds, including several with potential anticancer activity. []

Relevance: This compound demonstrates the importance of the pyrazole ring system as a building block for drug development. Although the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, incorporates an imidazole rather than a pyrazole ring, this example highlights the broad application of related azole heterocycles in medicinal chemistry. []

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides and their 1,3,4-oxadiazole derivatives.

Compound Description: These compounds, derived from nalidixic acid, feature a fused pyridine ring system (1,8-naphthyridine) and were further modified to incorporate 1,3,4-oxadiazole moieties. []

Relevance: This series showcases the potential for developing diverse heterocyclic compounds with potential biological activities by modifying a core structure. While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, it highlights the importance of exploring various heterocyclic systems and their derivatives in drug discovery. []

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

Compound Description: These thiazole derivatives exhibit anticancer activity against A549 human lung adenocarcinoma cells. Compound 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) showed high selectivity with an IC50 value of 23.30 ± 0.35 µM against A549 cells and >1000 µM against NIH/3T3 mouse embryoblast cells. []

Relevance: Similar to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, these compounds feature a thioacetamide moiety linked to a heterocyclic ring, showcasing the potential of this structural motif for developing anticancer agents. []

N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5-dihydro-1H-imidazol-1-yl)imino]methyl}furan-2-yl)phenyl]acetamide and its Zn(II) complex

Compound Description: This compound, featuring an imidazolone core linked to a furan moiety, was used to synthesize a Zn(II) complex, which in turn was utilized to prepare ZnO nanoparticles for potential application as a drug transporter in leukemia treatment. []

Relevance: This study highlights the potential of using metal complexes of imidazole-containing compounds to synthesize nanomaterials with potential applications in drug delivery. While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, it showcases the diverse applications of imidazole derivatives beyond their direct biological activity. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis, demonstrating a similar efficacy as COX-2 inhibitors and NSAIDs. []

Relevance: While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, MF498 highlights the potential of developing selective antagonists for specific receptors, suggesting avenues for exploring the receptor-mediated activities of related compounds. []

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description: This series of compounds, designed as potential antipsychotic agents, features a pyrazole core substituted with various alkyl and aryl groups. The 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) derivative exhibits antipsychotic-like effects in behavioral animal tests without binding to dopamine receptors. []

Relevance: This series highlights the potential of pyrazole derivatives as antipsychotic agents and suggests the importance of structural modifications on the pyrazole ring for modulating biological activity. Although the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, incorporates an imidazole rather than a pyrazole ring, this example emphasizes the potential of exploring related azole heterocycles for developing new drugs with desired pharmacological profiles. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: This series of pyrimidine derivatives, designed and synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, exhibits good herbicidal activities against dicotyledonous weeds. []

Relevance: This series showcases the potential of incorporating a trifluoromethyl-substituted pyrimidine ring within an acetamide framework for developing herbicides. Although structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, it highlights the diverse applications of trifluoromethyl-containing compounds in agriculture. []

Compound Description: These hybrid compounds, incorporating a 2-mercapto-3-arylquinazolin-4(3H)-one moiety linked to a coumarin derivative, demonstrate antibacterial activity against Gram-negative bacteria. []

Relevance: These compounds highlight the potential of combining diverse heterocyclic moieties, such as quinazolinone and coumarin, with a thioether linkage for developing antimicrobial agents. This finding suggests the possibility of modifying the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, by incorporating a quinazolinone or coumarin moiety to explore its antimicrobial properties. []

Compound Description: This series of iridium complexes, featuring N,N'-heteroaromatic ligands and carbene moieties, exhibits blue phosphorescent emission and shows promise for use in high-efficiency electroluminescent devices. []

Relevance: While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, these complexes demonstrate the diverse applications of organometallic compounds featuring heterocyclic ligands in materials science. This suggests the potential for exploring the properties of related compounds in areas beyond traditional drug development. []

(Imidazol-5-yl)methyl-2-quinolinone derivatives

Compound Description: These compounds are farnesyl protein transferase inhibitors. []

Relevance: These compounds highlight the potential of quinolinone derivatives as building blocks for biologically active molecules. Though structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, this series emphasizes the use of heterocyclic systems, particularly those containing imidazole moieties, in diverse therapeutic areas. []

2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives

Compound Description: These triazole derivatives, incorporating a 2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide scaffold, exhibit potent activity against Candida albicans. []

Relevance: While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, this series highlights the broad application of triazole-containing compounds in drug discovery, particularly in the development of antifungal agents. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is a selective CDK5 inhibitor that reduces Mcl-1 levels in cancer cell lines, sensitizing them to navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor. []

Relevance: This compound demonstrates the therapeutic potential of targeting CDK5 for cancer treatment. While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, it highlights the potential of exploring related compounds with different heterocyclic cores for developing anticancer agents. []

Compound Description: These compounds represent two novel classes of NMDAR antagonists selective for NR1/NR2A over NR1/NR2B receptors, providing valuable tools for studying NMDAR subtype-specific functions. []

Relevance: While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, these compounds demonstrate the potential of developing selective antagonists for specific receptor subtypes. This suggests avenues for exploring the receptor-mediated activities of related compounds and their potential therapeutic applications. []

Pyridine derivatives neonicotinoids analogues

Compound Description: This series of pyridine derivatives, designed as neonicotinoid analogues, exhibit insecticidal activity against cowpea aphid Aphis craccivora Koch. []

Relevance: This series showcases the potential of developing novel insecticides by modifying existing neonicotinoid structures. Though structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, it highlights the diversity of applications for heterocyclic compounds in agriculture. []

Indole derivatives bearing benzimidazole/benzothiazole moieties

Compound Description: These compounds, featuring an indole moiety linked to either a benzimidazole or benzothiazole ring, exhibit antimicrobial and antioxidant activities. []

Relevance: These compounds highlight the potential of combining different heterocyclic moieties for developing bioactive compounds. This finding suggests the possibility of modifying the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, by incorporating an indole, benzimidazole, or benzothiazole moiety to explore its antimicrobial and antioxidant properties. []

Compound Description: This series of compounds, featuring a benzodiazepine core linked to benzimidazole/benzothiazole and indole moieties, exhibits potent antimicrobial and antioxidant activity. []

Relevance: These compounds highlight the potential of combining multiple heterocyclic units for enhancing biological activity. This finding suggests the possibility of modifying the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, by incorporating a benzodiazepine, benzimidazole, benzothiazole, or indole moiety to explore its antimicrobial and antioxidant properties. []

Compound Description: These compounds, synthesized from 2-amino benzothiazole, include substituted imidazoles, triazines, and thiazolidines, demonstrating the diverse range of heterocyclic structures accessible from this starting material. []

Relevance: Though not directly related to the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, this series highlights the broad scope of heterocyclic chemistry and the potential for developing novel compounds with various biological activities. []

Compound Description: This series of triazole derivatives, incorporating a quinoline ring, exhibits antimicrobial activity, with some compounds displaying greater antifungal than antibacterial activity. []

Relevance: While structurally different from the target compound, N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, this series demonstrates the potential of combining various heterocyclic moieties for developing antimicrobial agents. []

Properties

CAS Number

1226434-20-3

Product Name

N-(4-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(4-chlorophenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide

Molecular Formula

C24H17ClF3N3OS

Molecular Weight

487.93

InChI

InChI=1S/C24H17ClF3N3OS/c25-18-9-11-19(12-10-18)30-22(32)15-33-23-29-14-21(16-5-2-1-3-6-16)31(23)20-8-4-7-17(13-20)24(26,27)28/h1-14H,15H2,(H,30,32)

InChI Key

LGQUIVLURZALNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.